molecular formula C11H7BrCl3NO2 B13705400 1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone

1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone

Cat. No.: B13705400
M. Wt: 371.4 g/mol
InChI Key: VGWBPFWCULCXNO-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone typically involves the following steps:

    Methoxylation: The addition of a methoxy group at the 6-position.

    Trichloroethanone Formation: The attachment of a trichloroethanone group to the 3-position of the indole ring.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and alkylation reagents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols.

Scientific Research Applications

1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone: Unique due to its specific substitution pattern.

    1-(5-Bromo-3-indolyl)-2,2,2-trichloroethanone: Lacks the methoxy group.

    1-(6-Methoxy-3-indolyl)-2,2,2-trichloroethanone: Lacks the bromine atom.

Uniqueness

This compound is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H7BrCl3NO2

Molecular Weight

371.4 g/mol

IUPAC Name

1-(5-bromo-6-methoxy-1H-indol-3-yl)-2,2,2-trichloroethanone

InChI

InChI=1S/C11H7BrCl3NO2/c1-18-9-3-8-5(2-7(9)12)6(4-16-8)10(17)11(13,14)15/h2-4,16H,1H3

InChI Key

VGWBPFWCULCXNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC=C2C(=O)C(Cl)(Cl)Cl)Br

Origin of Product

United States

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